LogP Comparison: 1-Benzyl-3-(trifluoromethyl)piperidin-4-one vs. Non-Fluorinated Analog 1-Benzylpiperidin-4-one
The trifluoromethyl group in 1-Benzyl-3-(trifluoromethyl)piperidin-4-one significantly increases its lipophilicity compared to the non-fluorinated analog 1-benzylpiperidin-4-one. This is a critical parameter in drug design, influencing membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.58 |
| Comparator Or Baseline | 1-benzylpiperidin-4-one, Calculated LogP = 1.32 (estimated) |
| Quantified Difference | Approximately 1.26 LogP units higher |
| Conditions | Calculated property based on molecular structure. |
Why This Matters
The higher LogP indicates enhanced lipophilicity, which is often a key driver in improving membrane permeability and target engagement in cell-based assays and in vivo studies, making it a more suitable scaffold for CNS or intracellular targets than its non-fluorinated counterpart.
